molecular formula C13H9ClF2S B7997392 1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene

1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B7997392
M. Wt: 270.73 g/mol
InChI Key: CZEJQGAURAQUJW-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a central benzene ring substituted with fluorine atoms at positions 1 and 3, and a sulfanylmethyl group (-SCH2-) at position 4. The sulfanylmethyl group is further bonded to a 4-chlorophenyl moiety, introducing both sulfur and chlorine into the structure.

Properties

IUPAC Name

1-[(4-chlorophenyl)sulfanylmethyl]-2,4-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-10-2-5-12(6-3-10)17-8-9-1-4-11(15)7-13(9)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEJQGAURAQUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC2=C(C=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene and 4-chlorobenzenethiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group.

    Coupling Reaction: The deprotonated thiol group reacts with 1,3-difluorobenzene in the presence of a suitable catalyst, such as palladium (Pd) or copper (Cu), to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the thiol form.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, and conditions may involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Sulfoxides or sulfones are the major products.

    Reduction: Thiol derivatives are formed.

Scientific Research Applications

1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may bind to specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol)
1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene (Target) 1,3-F; 4-(4-Cl-C6H4-SCH2) Thioether, Halogens ~266.6†
Tetradifon (1,2,4-Trichloro-5-[(4-chlorophenyl)sulfonyl]benzene) 1,2,4-Cl; 5-(4-Cl-C6H4-SO2) Sulfone, Halogens ~356.0
Chlorbenside (1-Chloro-4-[(4-chlorophenyl)methylthio]benzene) 1-Cl; 4-(4-Cl-C6H4-CH2S) Thioether, Halogens ~293.2
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene 2-F; 4-CF3; 1-(C6H5CH2S) Thioether, Fluorinated Groups ~290.3

†Calculated based on atomic composition.

Key Observations :

  • Electron Effects : The target compound’s 1,3-difluoro substitution creates a strong electron-withdrawing effect, contrasting with Tetradifon’s trichloro substitution (less electronegative but bulkier) . The trifluoromethyl group in the compound from provides even greater electron withdrawal than fluorine alone.
  • Sulfur Functionality : While the target compound and Chlorbenside both feature thioether (-S-) linkages, Tetradifon’s sulfonyl group (-SO2-) increases polarity and oxidative stability .
  • Steric Considerations : The (4-chlorophenyl)sulfanylmethyl group in the target compound introduces moderate steric hindrance, comparable to Chlorbenside’s (4-chlorophenyl)methylthio group but less bulky than Tetradifon’s sulfonyl-linked aryl group.

Physicochemical Properties

  • Solubility : Thioether-containing compounds (target, Chlorbenside) are generally less polar and more lipid-soluble than sulfone derivatives (Tetradifon), which exhibit higher solubility in polar solvents .
  • Stability : Sulfonyl groups (Tetradifon) resist oxidation compared to thioethers, which may oxidize to sulfoxides or sulfones under harsh conditions . The trifluoromethyl group in enhances thermal and metabolic stability.
  • Reactivity : Fluorine substituents (target, ) increase electrophilic substitution resistance, whereas chlorine (Tetradifon, Chlorbenside) favors nucleophilic aromatic substitution at specific positions .

Biological Activity

1,3-Difluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene is a synthetic organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with fluorine and chlorophenyl groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H9_9ClF2_2S
  • Molecular Weight : Approximately 270.73 g/mol
  • Structural Features : The presence of two fluorine atoms and a chlorophenyl group linked through a sulfanylmethyl moiety enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The halogen substituents are believed to enhance binding affinity, potentially leading to modulation of biochemical pathways. This compound may undergo metabolic transformations that yield active metabolites, which can exert significant biological effects.

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

  • Anticancer Activity : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines, particularly non-small cell lung cancer (A549 cells) . The presence of halogens in the structure may enhance these effects.
  • Antimicrobial Properties : Compounds with similar structures have shown potential antimicrobial activity, making them candidates for further exploration in treating infections.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
1-Chloro-2-fluoro-5-[(4-chlorophenyl)sulfanylmethyl]benzeneC13_{13}H9_{9}ClFDifferent substitution pattern; varied reactivity profiles.
1-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]benzeneC13_{13}H9_{9}BrSBromine instead of fluorine; different biological activities due to size and electronegativity.
1,3-Difluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzeneC13_{13}H9_{9}ClF2_2SIncreased fluorination; potentially higher reactivity.

Anticancer Studies

In studies involving similar compounds, significant findings have emerged regarding their efficacy against cancer cells. For instance:

  • Compound 6l (4’-bromoflavonol) demonstrated an IC50 of 0.46 ± 0.02 µM against A549 cells, indicating strong anti-cancer properties . This suggests that halogenated compounds can be effective in inducing apoptosis via mitochondrial pathways.

Pharmacological Assessments

The pharmacological profiles of compounds related to this compound indicate potential for further development:

  • Cytotoxicity : Compounds with similar structures have shown IC50 values significantly lower than established chemotherapeutics like 5-fluorouracil.
  • Mechanism Investigations : Studies have linked the anticancer effects to modulation of apoptosis-related proteins such as Bcl-2 and Bax .

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